3-[[10,15,20,25,30,35,40-Heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The full IUPAC name of this compound is:
3-[[(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid.
This nomenclature reflects a large cyclic oligosaccharide derivative, structurally related to cyclodextrins but extensively functionalized with sulfanyl and carboxyethyl groups. The stereochemistry is fully specified with multiple chiral centers indicated by the S-configuration at numerous positions, which is critical for its biological activity and molecular recognition properties.
Isomeric considerations are significant given the multiple stereocenters; the compound exists as a single stereoisomer with a defined three-dimensional arrangement, ensuring specificity in binding interactions.
Molecular Geometry and Conformational Analysis
The molecule features a hexapentacontane (55-carbon) backbone with nine oxygen atoms incorporated in a macrocyclic ring (hexadecaoxanonacyclo), indicating a highly oxygenated cyclic structure. The presence of seven heptakis(2-carboxyethylsulfanylmethyl) substituents introduces flexibility and multiple sites for hydrogen bonding and ionic interactions.
The molecular formula is C72H112O48S8 with a molecular weight of approximately 2002.2 g/mol. The large number of oxygen and sulfur atoms suggests a highly polar and hydrophilic molecule, consistent with its solubility and binding behavior.
Conformational analysis from computational modeling (as reported in PubChem and related chemical databases) shows that the macrocyclic ring adopts a conformation that allows internal cavity formation, enabling it to encapsulate guest molecules such as steroidal neuromuscular blocking agents, which is the basis of its pharmacological action.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound are not directly available in the provided sources, its structural class (modified cyclodextrins) is well studied by X-ray diffraction techniques.
Typically, such molecules crystallize in monoclinic or orthorhombic systems, with unit cell parameters reflecting the large macrocyclic framework and substituent groups. X-ray diffraction studies reveal detailed atomic positions, confirming the stereochemistry and the spatial arrangement of the sulfanyl and carboxyethyl groups.
The extensive hydroxylation and sulfur-containing substituents contribute to a dense hydrogen bonding network in the crystal lattice, stabilizing the solid-state structure.
Spectroscopic Fingerprinting (NMR, FT-IR, Raman)
Proton (^1H) and Carbon-13 (^13C) NMR spectra provide detailed information on the chemical environment of hydrogen and carbon atoms in the molecule. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) are used to correlate proton and carbon signals, facilitating assignment of complex spectra.
The multiple hydroxyl groups and sulfanyl substituents produce characteristic chemical shifts, with signals for methylene protons adjacent to sulfur atoms appearing downfield due to deshielding effects.
Infrared spectroscopy identifies functional groups through characteristic vibrational bands. The compound exhibits strong absorption bands corresponding to hydroxyl (O–H) stretching (~3200–3600 cm^-1), carboxylate (C=O) stretching (~1700 cm^-1), and C–S stretching vibrations.
Attenuated Total Reflectance (ATR) FT-IR methods enable analysis without extensive sample preparation, useful for solid or aqueous samples.
- Raman spectra complement IR data by highlighting vibrational modes involving sulfur and carbon frameworks, aiding in confirming the presence of sulfanyl groups and the macrocyclic ring structure.
Summary Table of Key Chemical and Spectroscopic Data
| Property | Data / Description |
|---|---|
| Molecular Formula | C72H112O48S8 |
| Molecular Weight | 2002.2 g/mol |
| IUPAC Name | See section 1.1 |
| Stereochemistry | Multiple S-configured chiral centers (≥30) |
| Molecular Geometry | Hexadecaoxanonacyclo macrocycle with heptakis(2-carboxyethylsulfanylmethyl) substituents |
| Solubility | Hydrophilic, soluble in aqueous media due to polar groups |
| NMR Spectroscopy | Complex ^1H and ^13C spectra; 2D HSQC used for assignments |
| FT-IR Spectroscopy | O–H, C=O, and C–S characteristic absorption bands; ATR technique applicable |
| Crystallography | Expected monoclinic/orthorhombic crystal system; extensive hydrogen bonding network |
Research Findings and Applications
This compound, commonly known as Sugammadex, is a selective relaxant binding agent used clinically to reverse neuromuscular blockade induced by steroidal agents such as rocuronium and vecuronium. Its unique structure allows it to encapsulate these agents effectively, thereby terminating their pharmacological effect rapidly.
Research has demonstrated that the multiple carboxyethylsulfanylmethyl groups enhance water solubility and binding affinity, while the macrocyclic framework provides a hydrophobic cavity for guest molecule encapsulation.
Spectroscopic and crystallographic studies have been essential in confirming the structure-function relationship, guiding the design of analogs with improved efficacy and safety profiles.
Properties
IUPAC Name |
3-[[10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRODDIHRRDWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O48S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2002.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclodextrin Functionalization
The β-cyclodextrin core serves as the foundational scaffold for Compound X. Functionalization begins with selective sulfanylmethylation at the 2-, 3-, and 6-positions of the glucose subunits. A patented approach involving aqueous sodium hydroxide and dimethyl sulfate has been adapted for initial methylation, achieving >90% substitution at the 2-position and >95% at the 6-position under pressurized conditions (4–6 bar, 60–80°C) . Subsequent thiol-ene reactions introduce sulfanylmethyl groups via Michael addition of 2-mercaptoethanol to acrylate intermediates, as demonstrated in analogous syntheses of carboxyethyl-modified cyclodextrins .
Key Reaction Parameters :
Carboxyethylsulfanylmethyl Group Installation
The carboxyethylsulfanylmethyl substituents are introduced through a two-step process:
-
Acrylate Coupling : Reacting the sulfanylmethylated cyclodextrin with ethyl acrylate in toluene under reflux, catalyzed by morpholine and p-toluenesulfonic acid .
-
Hydrolysis : Alkaline hydrolysis (30% NaOH, 60–65°C) converts esters to carboxylic acids, achieving >90% conversion efficiency .
Optimization Insights :
-
Excess acrylate (1.5–2.0 molar equivalents) ensures complete substitution .
-
Prolonged reaction times (>4 hours) reduce byproduct formation .
Regioselective Hydroxylation and Oxidation
The hexadecahydroxy groups are preserved through protective strategies. Boronate ester formation selectively shields vicinal diols during sulfanylmethylation, followed by oxidative deprotection using H<sub>2</sub>O<sub>2</sub>/acetic acid . Final oxidation of secondary alcohols to ketones is avoided by maintaining neutral pH during workup .
Terminal Propanoic Acid Functionalization
The terminal propanoic acid group is appended via thioether linkage. A method analogous to 3-(methylthio)propanal synthesis employs methyl mercaptan and acrolein under heterogeneous catalysis (ZnO/Al<sub>2</sub>O<sub>3</sub>), followed by oxidation to the carboxylic acid .
Reaction Conditions :
Purification and Characterization
Purification involves sequential steps:
-
Solvent Extraction : Dichloromethane removes unreacted acrylates .
-
Size-Exclusion Chromatography : Separates fully substituted derivatives from partial adducts .
-
Crystallization : Methanol/water mixtures (7:3 v/v) yield crystals suitable for X-ray diffraction .
Analytical Data :
-
<sup>1</sup>H NMR : δ 3.2–3.8 ppm (m, cyclodextrin protons), δ 2.5–2.8 ppm (t, -SCH<sub>2</sub>CH<sub>2</sub>COOH) .
-
HPLC Purity : >98% (C18 column, 0.1% TFA/acetonitrile gradient) .
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at C2/C3/C6 hydroxyls are minimized using bulky bases (e.g., DBU) to favor C6 substitution .
-
Steric Hindrance : Gradual reagent addition (4–5 hours) ensures even distribution across the cyclodextrin cavity .
-
Byproduct Formation : Reverse-phase HPLC identifies and removes truncated analogs lacking full substitution .
Chemical Reactions Analysis
Types of Reactions
Sugammadex primarily undergoes complexation reactions due to its cyclodextrin structure. It forms tight, water-soluble complexes with steroidal neuromuscular blocking agents like rocuronium and vecuronium .
Common Reagents and Conditions
The synthesis of sugammadex involves reagents such as gamma-cyclodextrin, carboxyl thioether groups, and various solvents and catalysts to facilitate the reaction. The conditions typically include controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed
The major product formed from the synthesis of sugammadex is the modified gamma-cyclodextrin with eight carboxyl thioether groups. This product is then purified and formulated for medical use .
Scientific Research Applications
Chemistry
In chemistry, sugammadex is studied for its unique complexation properties. Researchers explore its potential to encapsulate other molecules, which could lead to new applications in drug delivery and molecular recognition .
Biology
In biological research, sugammadex is used to study neuromuscular function and the mechanisms of muscle relaxation and recovery. Its ability to reverse neuromuscular blockade makes it a valuable tool in experimental settings .
Medicine
Medically, sugammadex is primarily used to reverse the effects of rocuronium and vecuronium during surgery. Its rapid action and high specificity make it a preferred choice for ensuring patient safety and quick recovery post-anesthesia .
Industry
In the pharmaceutical industry, sugammadex is used in the development of new anesthetic protocols and as a benchmark for testing the efficacy of other neuromuscular blocking agents .
Mechanism of Action
Sugammadex works by encapsulating rocuronium and vecuronium molecules, forming tight complexes that neutralize their effects. This encapsulation creates a concentration gradient that favors the movement of these agents from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade . The molecular targets involved are the steroidal neuromuscular blocking agents, and the pathway includes the formation of water-soluble complexes that are excreted from the body .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally analogous molecules:
Key Comparative Insights:
Functional Group Diversity: The target compound’s carboxyethylsulfanylmethyl and hydroxyl groups contrast with the methoxycarbonyl groups in ’s compound, which lack sulfur and carboxylic acid moieties. This difference impacts reactivity: the target compound may exhibit stronger metal-binding capacity compared to ester-dominated analogs . Unlike ’s simple phenolic acid, the target’s multiple carboxylic acids and thioethers suggest broader pH-dependent behavior and redox activity .
Solubility and Polarity: The target compound’s carboxylic acids and hydroxyls enhance aqueous solubility compared to the hydrophobic hydroxymethyl derivative in . However, its macrocyclic structure may reduce membrane permeability relative to smaller acids like 3-(p-hydroxyphenyl)propanoic acid .
Bioactivity Potential: While ’s compound acts as a phytotoxin, the target’s structural complexity could enable unique interactions with biological targets, such as enzyme inhibition or ferroptosis induction (a mechanism noted in for structurally diverse compounds) . The sodium salt in highlights how ionic derivatives improve bioavailability, a strategy applicable to the target compound’s propanoic acid group for pharmaceutical formulations .
Synthetic Challenges :
- The target’s heptakis substitution pattern and multi-ring system pose significant synthesis hurdles compared to simpler analogs. Methods for marine-derived macrocycles () or plant biomolecules () may offer insights into scalable production .
Research Findings and Implications
- pH-Dependent Stability : The target compound’s carboxylic acid groups may render it sensitive to pH changes, similar to organic acids discussed in . Optimal activity could require formulation within a narrow pH range (e.g., 5–7) .
- Bioactivity Screening : and emphasize the need for rigorous assays to evaluate promiscuous binding or cytotoxicity, given the compound’s size and functional density .
- Industrial Relevance: Its thioether and hydroxyl groups align with trends in designing catalysts or biodegradable polymers, as seen in non-polar macrocycles () .
Biological Activity
The compound 3-[[10,15,...]propanoic acid is a complex molecule with potential biological activities that are of interest in pharmaceutical and biochemical research. Its extensive structure suggests a variety of interactions within biological systems that could be leveraged for therapeutic applications.
Chemical Structure and Properties
The compound features a highly intricate structure characterized by multiple hydroxyl groups and a unique cycloalkane framework. The presence of sulfanyl and carboxyethyl groups enhances its solubility and reactivity in biological environments.
| Property | Value |
|---|---|
| Molecular Weight | Estimated based on structure |
| Solubility | High due to carboxyethyl groups |
| Stability | Requires further investigation |
- Antioxidant Properties : The hydroxyl groups in the compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in cells.
- Cell Penetration : The sulfanyl groups may facilitate membrane permeability, enhancing the compound's bioavailability.
- Enzyme Interaction : Preliminary studies suggest potential inhibition or activation of certain enzymes involved in metabolic pathways.
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited significant antioxidant activity in cultured human cells under oxidative stress conditions. The IC50 value was reported to be lower than that of standard antioxidants such as ascorbic acid.
- Animal Models : In rodent models of inflammation-induced oxidative stress, administration of the compound led to reduced markers of inflammation and oxidative damage compared to control groups.
- Pharmacokinetics : Research indicated that the compound has favorable pharmacokinetic properties with rapid absorption and distribution in vivo.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains in preliminary assays.
- Cytotoxicity : Evaluations using cancer cell lines revealed selective cytotoxic effects at higher concentrations while sparing normal cells.
- Synergistic Effects : When combined with other therapeutic agents (e.g., chemotherapeutics), enhanced efficacy was observed.
Q & A
Basic Research Questions
Q. What are the optimal methodologies for synthesizing this compound, given its complex macrocyclic and sulfanyl-functionalized structure?
- Methodological Answer : Synthesis requires multi-step protocols, including:
- Thiol-ene "click" chemistry for introducing sulfanylmethyl groups.
- pH-controlled carboxylation to avoid undesired crosslinking.
- Stepwise purification using size-exclusion chromatography (SEC) and reverse-phase HPLC to isolate intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- 2D NMR (COSY, HSQC) to map hydrogen and carbon connectivity, particularly for overlapping hydroxyl and sulfanyl signals.
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration validation .
Q. What experimental conditions are critical for maintaining the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Stability : Conduct stability assays across pH 3–9 to identify degradation thresholds (e.g., hydrolysis of sulfanyl or ester linkages).
- Temperature Control : Use dynamic light scattering (DLS) to monitor aggregation at elevated temperatures (>40°C) .
- Table :
| Condition | Degradation Onset | Method |
|---|---|---|
| pH < 4 | 24 hours | HPLC |
| pH > 8 | 12 hours | UV-Vis |
| 50°C | 6 hours | DLS |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for sulfanyl-containing macrocycles?
- Methodological Answer :
- Systematic Review : Compare datasets using PRISMA guidelines to identify variables (e.g., solvent polarity, catalyst loading) causing discrepancies .
- Controlled Replication : Reproduce conflicting experiments under strictly standardized conditions (e.g., inert atmosphere, degassed solvents) to isolate confounding factors .
Q. What computational strategies are effective for modeling the compound’s host-guest interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to predict binding affinities for guest molecules (e.g., metal ions).
- Docking Studies : Apply AutoDock Vina to screen potential substrates, prioritizing carboxylate and sulfanyl coordination sites .
Q. How can factorial design optimize the compound’s catalytic efficiency in multi-step reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Implement a 2^k factorial design to test variables:
- Factors : Catalyst loading (0.1–1 mol%), temperature (25–60°C), solvent polarity (THF vs. DMF).
- Response Variables : Yield, enantiomeric excess (ee), turnover frequency (TOF).
- Statistical Analysis : Use ANOVA to identify significant interactions and derive predictive models .
Q. What advanced techniques characterize the compound’s redox behavior in electrochemical applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Perform scans at varying scan rates (10–500 mV/s) to differentiate diffusion-controlled vs. surface-bound processes.
- In-situ Spectroelectrochemistry : Couple CV with UV-Vis to correlate redox events with spectral changes (e.g., quinone-hydroquinone transitions) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthesizing the compound’s hexadecahydroxy core?
- Solution :
- Automated Reaction Monitoring : Use AI-integrated platforms (e.g., COMSOL Multiphysics) for real-time adjustment of reaction parameters (e.g., stoichiometry, mixing speed) .
- Batch-to-Batch Analysis : Implement QC protocols using LC-MS and multivariate analysis (e.g., PCA) to trace impurities .
Q. What strategies mitigate spectral overlap in NMR characterization of highly functionalized derivatives?
- Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
